![molecular formula C17H19NO4S B8466531 4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid](/img/structure/B8466531.png)
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a t-butylaminosulfonyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the t-Butylaminosulfonyl Group: This step involves the reaction of t-butylamine with a sulfonyl chloride derivative to form the t-butylaminosulfonyl group.
Attachment to the Phenyl Ring: The t-butylaminosulfonyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The t-butylaminosulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylamino)sulfonylphenylboronic acid: Shares the t-butylaminosulfonyl group but differs in the presence of a boronic acid moiety.
tert-Butylamine: A simpler compound with a t-butylamine group.
Uniqueness
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid is unique due to the combination of the t-butylaminosulfonyl group and the benzoic acid moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[2-(tert-butylsulfamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-7-5-4-6-14(15)12-8-10-13(11-9-12)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
InChI Key |
PWVOLDMDJHZBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Tetrazol-5-yl)aminomethyl]aniline](/img/structure/B8466451.png)

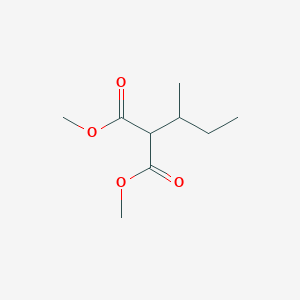
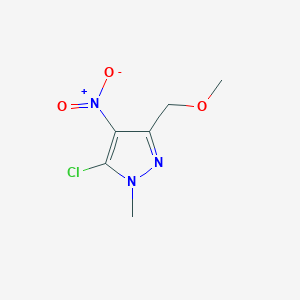


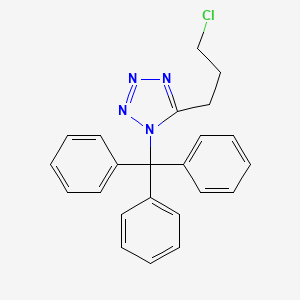
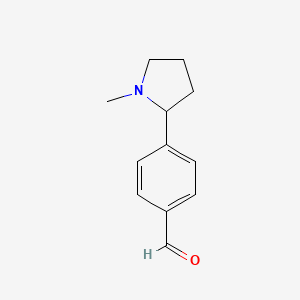

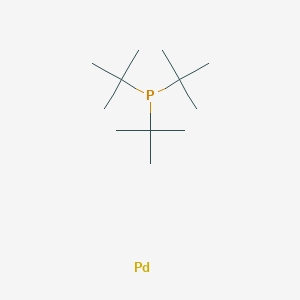

![4-[4-Chloro-2-(2-fluorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B8466554.png)
![Trimethyl{3-methyl-4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B8466562.png)
![2-((4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-bromo-3-(2-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B8466563.png)
